Hypoglycin

描述

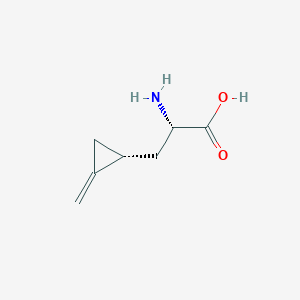

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(2-methylidenecyclopropyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(4)3-6(8)7(9)10/h5-6H,1-3,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJZCXFXPZGUBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871621 |

Source

|

| Record name | 3-(2-Methylidenecyclopropyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid |

Source

|

| Record name | Hypoglycine A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow plates from methanol + water | |

CAS No. |

156-56-9 |

Source

|

| Record name | Hypoglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-284 °C, 280 - 284 °C |

Source

|

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | HYPOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 872 | |

| Record name | L-Hypoglycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hypoglycin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoglycin A, a naturally occurring amino acid derivative found in the unripe fruit of the ackee tree (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness. This severe and often fatal illness is characterized by profound hypoglycemia, vomiting, and neurological symptoms. The toxicity of this compound A is not direct but results from its metabolic conversion to the highly reactive compound, methylenecyclopropylacetyl-Coenzyme A (MCPA-CoA). This guide provides a detailed technical overview of the molecular mechanisms by which MCPA-CoA disrupts cellular metabolism, focusing on the inhibition of fatty acid β-oxidation and gluconeogenesis. It includes quantitative data on metabolic disturbances, detailed experimental protocols for studying its effects, and visual diagrams of the implicated pathways and experimental workflows.

Metabolic Activation of this compound A

This compound A itself is relatively inert. Its toxicity is initiated through a two-step metabolic activation process that occurs primarily in the liver.

-

Transamination: this compound A undergoes transamination, catalyzed by branched-chain amino acid aminotransferases, to form α-keto-β-methylenecyclopropylpropionic acid (KMCP).

-

Oxidative Decarboxylation: KMCP is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to yield the ultimate toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1]

This metabolic activation is a critical prerequisite for the toxic effects of this compound A.

Core Mechanism: Inhibition of Fatty Acid β-Oxidation

The primary mechanism of MCPA-CoA toxicity is the severe disruption of mitochondrial fatty acid β-oxidation. This occurs through two principal actions: the irreversible inhibition of key acyl-CoA dehydrogenases and the sequestration of essential cofactors.

Suicide Inhibition of Acyl-CoA Dehydrogenases

MCPA-CoA acts as a suicide inhibitor of several acyl-CoA dehydrogenases, enzymes critical for the breakdown of fatty acids.[2][3] Suicide inhibition is a form of irreversible enzyme inactivation where the enzyme converts the inhibitor into a reactive form that covalently binds to the enzyme's active site. MCPA-CoA has been shown to irreversibly inactivate:

Notably, Long-Chain Acyl-CoA Dehydrogenase (LCAD) is not significantly affected.[2] This selective inhibition leads to the accumulation of specific acyl-CoA esters, which are then shunted into alternative metabolic pathways, resulting in the characteristic metabolic profile of Jamaican Vomiting Sickness.

dot

Caption: Metabolic activation of this compound A to MCPA-CoA and subsequent suicide inhibition of key acyl-CoA dehydrogenases.

Sequestration of Coenzyme A and Carnitine

MCPA-CoA can also be conjugated with L-carnitine to form MCPA-carnitine.[4] This process sequesters the free carnitine pool, which is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. The depletion of free carnitine further exacerbates the impairment of fatty acid metabolism.[5][6] Similarly, the formation of MCPA-CoA traps Coenzyme A, reducing its availability for other metabolic reactions.

Secondary Mechanism: Inhibition of Gluconeogenesis

The profound hypoglycemia observed in Jamaican Vomiting Sickness is a direct consequence of the inhibition of gluconeogenesis, the metabolic pathway for synthesizing glucose from non-carbohydrate precursors. This inhibition is thought to occur through several interconnected mechanisms:

-

Reduced Acetyl-CoA Availability: The blockage of fatty acid β-oxidation leads to a depletion of mitochondrial acetyl-CoA. Acetyl-CoA is a mandatory allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme in gluconeogenesis.[7]

-

Inhibition of Pyruvate Carboxylase: There is evidence to suggest that MCPA-CoA or its metabolites may directly inhibit pyruvate carboxylase.[8][9]

-

Depletion of ATP and NADH: The impairment of fatty acid oxidation, a major source of cellular energy, leads to reduced levels of ATP and NADH, which are essential for the energy-demanding process of gluconeogenesis.

dot

Caption: The multifaceted inhibition of gluconeogenesis by MCPA-CoA, a key factor in this compound A-induced hypoglycemia.

Quantitative Data

The metabolic disruptions caused by this compound A lead to significant and measurable changes in various biomarkers. The following tables summarize key quantitative findings from studies on Jamaican Vomiting Sickness.

Table 1: Acute Toxicity of this compound A in Animal Models

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | 231.19 ± 62.55 (male) | [4] |

| Rat | Oral | 215.99 ± 63.33 (female) | [4] |

Table 2: Urinary Organic Acid Excretion in Jamaican Vomiting Sickness

| Metabolite | Fold Increase Over Control (approx.) | Reference |

| Dicarboxylic Acids (C6-C10) | 70 - 1000 | |

| Ethylmalonic Acid | 70 - 350 | |

| Short-chain fatty acids | up to 300 |

Experimental Protocols

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)

This protocol outlines a general procedure for assessing the acute oral toxicity of a substance like this compound A.

Objective: To determine the acute toxicity of a test substance after a single oral administration.

Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), fasted for at least 16 hours prior to dosing.[10]

Procedure:

-

Dose Preparation: The test substance (this compound A) is dissolved or suspended in a suitable vehicle (e.g., water or olive oil).[11]

-

Administration: A single dose is administered to the animals by oral gavage using a stomach tube or a suitable cannula. The volume administered is based on the animal's body weight.[12]

-

Dose Levels: A starting dose is chosen (e.g., 2000 mg/kg), and subsequent dose levels are adjusted based on the observed mortality and signs of toxicity.[10]

-

Observations: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 0.5, 1, 2, and 4 hours post-dosing, and then daily for 14 days). Observations include changes in posture, activity, respiration, and any signs of distress.[12]

-

Body Weight: Individual animal weights are recorded before dosing and at regular intervals throughout the 14-day observation period.[10]

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.[12]

-

Data Analysis: The median lethal dose (LD50) is calculated from the mortality data.

dot

References

- 1. Detection of this compound A and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fasting hypoglycaemia secondary to carnitine deficiency: a late consequence of gastric bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fasting hypoglycaemia secondary to carnitine deficiency: a late consequence of gastric bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphoenolpyruvate carboxykinase and pyruvate carboxylase in developing rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphoenolpyruvate Carboxykinase Is Involved in the Decarboxylation of Aspartate in the Bundle Sheath of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Activating phosphoenolpyruvate carboxylase and phosphoenolpyruvate carboxykinase in combination for improvement of succinate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agc-chemicals.com [agc-chemicals.com]

Hypoglycin A: A Comprehensive Technical Review of its Natural Sources, Analysis, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a naturally occurring amino acid derivative, is a potent toxin found within the Sapindaceae family of plants. Its ingestion can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides an in-depth overview of the primary natural sources of this compound A, detailed methodologies for its extraction and quantification, and a comprehensive examination of its metabolic pathway and mechanism of toxicity. Quantitative data on this compound A concentrations in various plant matrices are presented in a structured format to facilitate comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, toxicology, and drug development.

Natural Sources of this compound A

This compound A is predominantly found in the unripe fruit of the ackee tree (Blighia sapida) and in various species of the Acer genus (maple trees). The concentration of this toxin can vary significantly depending on the plant species, the part of the plant, and the stage of maturity.

Ackee Fruit (Blighia sapida)

The ackee fruit is a primary source of this compound A, with the highest concentrations found in the unripe arils. As the fruit ripens and naturally opens, the concentration of this compound A in the edible arils decreases to negligible levels, while it remains high in the seeds and rind.[1][2] The immature fruit can contain over 1000 ppm of this compound A, which drops to less than 0.1 ppm in the fully mature aril.[2][3]

Maple Trees (Acer species)

Several species of maple trees are now recognized as significant sources of this compound A, which is implicated in a condition known as Atypical Myopathy (AM) or Seasonal Pasture Myopathy (SPM) in horses. The toxin is present in the seeds (samaras), seedlings, leaves, and inflorescences of these trees.

The primary species of concern are:

-

Acer pseudoplatanus (Sycamore Maple): Widely distributed in Europe, all parts of this tree contain this compound A, with seedlings and seeds showing the highest concentrations.[4]

-

Acer negundo (Box Elder Maple): A common source of this compound A in North America.[5]

Other Acer species have also been found to contain this compound A, although typically in lower concentrations. These include Acer saccharum (sugar maple), Acer palmatum (Japanese maple), Acer buergerianum (trident maple), Acer griseum (paperbark maple), and Acer oblongum (Himalayan maple).[6]

Quantitative Data on this compound A Concentrations

The following table summarizes the reported concentrations of this compound A in various natural sources. This data is crucial for risk assessment and for understanding the variability of the toxin in different plant materials.

| Plant Species | Plant Part | Maturity/Condition | This compound A Concentration (mg/kg or ppm) | Reference(s) |

| Blighia sapida (Ackee) | Aril | Unripe | > 1000 | [2][3] |

| Aril | Ripe (naturally opened) | < 0.1 | [2][3] | |

| Seed | All stages | ~1000 | [7] | |

| Acer pseudoplatanus (Sycamore Maple) | Seedlings | - | Median: 770 | [6] |

| Samaras (seeds) | AM-associated pastures | Mean: 856 ± 677 | [8][9] | |

| Samaras (seeds) | Non-AM pastures | Mean: 456 ± 358 | [8][9] | |

| Leaves | - | Median: 48 | [6] | |

| Inflorescences | - | Median: 24 | [6] | |

| Acer negundo (Box Elder Maple) | Seedlings | - | Median: 550 | [6] |

| Samaras (seeds) | - | Median: 45 | [6] | |

| Leaves | - | Median: 14 | [6] | |

| Inflorescences | - | Median: 24 | [6] | |

| Acer saccharinum (Silver Maple) | Samaras, Leaves, Inflorescences | - | 56 | [6] |

| Litchi chinensis (Litchi) | Aril | - | 1.00 - 21.2 (dried fruit) | [1] |

| Dimocarpus longan (Longan) | Aril | - | 1.08 - 2.45 (dried fruit) | [1] |

Experimental Protocols

Accurate quantification of this compound A is essential for food safety and toxicological studies. The following sections provide detailed methodologies for the extraction and analysis of this compound A from plant materials.

Extraction of this compound A from Plant Material

This protocol is a generalized method based on established procedures for extracting this compound A from ackee fruit and maple tree samples.

Materials:

-

Plant material (e.g., ackee arils, maple seeds)

-

80% Ethanol-water solution

-

Homogenizer

-

Centrifuge

-

0.45 µm syringe filters

-

Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

-

Sample Preparation: Weigh a representative sample of the plant material (e.g., 1-5 g). For seeds or other hard tissues, grinding or pulverizing may be necessary to increase extraction efficiency.

-

Homogenization: Add the prepared sample to a suitable volume of 80% ethanol-water (e.g., 20 mL) and homogenize for 2-3 minutes.

-

Centrifugation: Centrifuge the homogenate at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds. The choice of SPE cartridge will depend on the specific matrix and analytical method.

-

Sample Dilution: The filtered extract may need to be diluted with an appropriate solvent (e.g., mobile phase) to bring the this compound A concentration within the calibration range of the analytical instrument.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and specific quantification of this compound A.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column or a mixed-mode column

Reagents:

-

This compound A analytical standard

-

Isotopically labeled internal standard (e.g., ¹⁵N¹³C₂-Hypoglycin A)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Derivatizing agent (optional, e.g., dansyl chloride)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound A in a suitable solvent. Spike each standard with the internal standard at a constant concentration.

-

Sample Preparation: Spike a known volume of the extracted sample with the internal standard. If derivatization is required to improve chromatographic retention and ionization, follow a validated protocol. For example, dansyl chloride can be used for derivatization.[6]

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC system.

-

Use a gradient elution program with mobile phases A and B to achieve separation of this compound A from other matrix components. An example gradient could be a linear increase in mobile phase B over several minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound A and its internal standard. Select specific precursor-to-product ion transitions for each analyte to ensure high selectivity.

-

Typical MRM transitions for native this compound A could be monitored.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound A in the samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound A Toxicity

This compound A is a protoxin, meaning it is metabolized in the body to its active toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] MCPA-CoA disrupts mitochondrial fatty acid β-oxidation by irreversibly inhibiting key acyl-CoA dehydrogenases. This leads to a depletion of cellular energy and an inability to perform gluconeogenesis, resulting in severe hypoglycemia.

References

- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of this compound A and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Quantification of this compound A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound A - Wikipedia [en.wikipedia.org]

- 9. Detection of equine atypical myopathy-associated this compound A in plant material: Optimisation and validation of a novel LC-MS based method without derivatisation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway of Hypoglycin A Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a protoxin found in the unripe arils of the ackee fruit (Blighia sapida) and seeds of the box elder tree (Acer negundo), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal illness characterized by profound hypoglycemia.[1][2] This technical guide provides a comprehensive overview of the biochemical mechanisms underlying this compound A toxicity. It details the metabolic activation of this compound A to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), and the subsequent irreversible inhibition of key enzymes in fatty acid and amino acid metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this toxicological pathway, with potential applications in the study of metabolic disorders and the development of novel therapeutics.

Introduction

This compound A is a naturally occurring amino acid derivative that, upon ingestion, is metabolized into the highly toxic compound methylenecyclopropylacetyl-CoA (MCPA-CoA).[2][3] This metabolite is a suicide inhibitor of several acyl-CoA dehydrogenases, leading to a profound disruption of cellular energy metabolism.[4] The primary pathological consequence is a severe, non-ketotic hypoglycemia resulting from the inhibition of both fatty acid β-oxidation and gluconeogenesis.[2] This guide will elucidate the step-by-step biochemical cascade of this compound A toxicity, present quantitative data on its effects, provide detailed experimental protocols for its study, and illustrate the key pathways using Graphviz diagrams.

Biochemical Pathway of this compound A Toxicity

The toxicity of this compound A is a multi-step process that begins with its metabolic activation and culminates in the widespread disruption of cellular energy production.

Metabolic Activation of this compound A

This compound A itself is not the toxic agent. It acts as a protoxin that requires metabolic conversion to its active form, MCPA-CoA.[5] This activation occurs in two main steps:

-

Transamination: this compound A undergoes transamination, primarily in the liver, to form methylenecyclopropylpyruvic acid (MCPA-P). This reaction is catalyzed by branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: MCPA-P is then oxidatively decarboxylated to methylenecyclopropylacetyl-CoA (MCPA-CoA) by the branched-chain α-keto acid dehydrogenase complex.[5]

The metabolic activation pathway is illustrated in the diagram below.

Inhibition of Acyl-CoA Dehydrogenases

MCPA-CoA is a potent suicide inhibitor of several members of the acyl-CoA dehydrogenase (ACAD) family of enzymes.[5][4] These flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes are crucial for the first step of β-oxidation of fatty acids and the metabolism of branched-chain amino acids. MCPA-CoA specifically and irreversibly inactivates:

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD) [5]

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) [5]

-

Isovaleryl-CoA Dehydrogenase (IVD) [5]

-

2-Methyl-branched chain Acyl-CoA Dehydrogenase (2-meBCAD) (to a lesser extent) [5]

Notably, Long-Chain Acyl-CoA Dehydrogenase (LCAD) is not significantly affected.[5] The inhibition occurs through the formation of a covalent adduct between a reactive intermediate of MCPA-CoA and the FAD cofactor of the enzyme, rendering the enzyme permanently inactive.[4]

The mechanism of inhibition is depicted in the following diagram.

Disruption of Fatty Acid β-Oxidation and Gluconeogenesis

The inhibition of SCAD and MCAD effectively blocks the β-oxidation of short- and medium-chain fatty acids. This has two major consequences:

-

Depletion of Acetyl-CoA: The inability to metabolize fatty acids leads to a significant decrease in the production of acetyl-CoA. Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme of gluconeogenesis.[2][3]

-

Accumulation of Toxic Metabolites: The blockage of β-oxidation causes the accumulation of fatty acids and their derivatives. These are shunted into alternative metabolic pathways, leading to the formation and excretion of unusual dicarboxylic acids (e.g., adipic, suberic, and sebacic acids) and glycine (B1666218) conjugates, which are hallmarks of the condition.[1][6]

The resulting decrease in gluconeogenesis, coupled with the depletion of hepatic glycogen (B147801) stores, leads to severe and refractory hypoglycemia. The overall toxicological pathway is summarized in the diagram below.

Quantitative Data

The following tables summarize key quantitative data related to this compound A toxicity, compiled from various studies.

Table 1: Toxicological Data for this compound A in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| Acute Toxic Dose (Male) | 231.19 ± 62.55 mg/kg body weight | Sprague-Dawley Rat | Oral (in diet) | [7] |

| Acute Toxic Dose (Female) | 215.99 ± 63.33 mg/kg body weight | Sprague-Dawley Rat | Oral (in diet) | [7] |

| Maximum Tolerated Dose (MTD) | 1.50 ± 0.07 mg/kg body weight/day | Sprague-Dawley Rat | Oral (in diet, 30 days) | [7] |

Table 2: Urinary Organic Acid Excretion in Jamaican Vomiting Sickness

| Metabolite | Concentration in Patients (µg/mg creatinine) | Fold Increase Over Control | Reference |

| Ethylmalonic Acid | 178 - 882 | 70 - 350 | [6] |

| Glutaric Acid | Markedly increased | 70 - 1000 (for total dicarboxylic acids) | [1] |

| Adipic Acid | Markedly increased | 70 - 1000 (for total dicarboxylic acids) | [1] |

| Suberic Acid (C8) | Markedly increased | 70 - 1000 (for total dicarboxylic acids) | [1] |

| Sebacic Acid (C10) | Markedly increased | 70 - 1000 (for total dicarboxylic acids) | [1] |

| Short-chain fatty acids | Not specified | up to 300 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound A toxicity.

Protocol for Induction of this compound A Toxicity in Rats

This protocol describes a method for inducing this compound A toxicity in Sprague-Dawley rats for the purpose of studying its biochemical effects.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

This compound A (crystalline)

-

Sterile saline solution (0.9% NaCl)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Glucose meter and test strips

-

Standard rat chow

Procedure:

-

Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to standard chow and water.

-

Fasting: Fast the rats for 12-16 hours overnight before the administration of this compound A. Continue to provide free access to water.

-

Dose Preparation: Prepare a solution of this compound A in sterile saline at a concentration that will allow for the administration of the desired dose in a volume of 1-2 mL/kg body weight.

-

Baseline Sample Collection: Prior to dosing, collect a baseline blood sample from the tail vein to measure blood glucose. Collect a baseline urine sample from the metabolic cage.

-

Administration of this compound A: Administer this compound A via oral gavage at a dose known to induce toxicity (e.g., 100 mg/kg).[7] A control group should receive an equivalent volume of saline.

-

Monitoring and Sample Collection:

-

Monitor the rats for clinical signs of toxicity, including lethargy, vomiting, and seizures.

-

Collect blood samples at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to measure blood glucose levels.

-

Collect urine in the metabolic cages over a 24-hour period for subsequent analysis of organic acids.

-

-

Termination and Tissue Collection: At the end of the experimental period (or if severe toxicity is observed), euthanize the rats according to approved protocols. Collect liver tissue for analysis of glycogen content and enzyme activities.

Workflow Diagram:

Protocol for Spectrophotometric Assay of Time-Dependent Inactivation of Short-Chain Acyl-CoA Dehydrogenase (SCAD) by MCPA-CoA

This protocol is designed to determine the kinetic parameters (kinact and KI) of the irreversible inactivation of SCAD by MCPA-CoA.

Materials:

-

Purified SCAD enzyme

-

MCPA-CoA (synthesized or commercially available)

-

Butyryl-CoA (substrate for SCAD)

-

Phenazine ethosulfate (PES) or 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor

-

Spectrophotometer capable of kinetic measurements

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)

Procedure:

-

Pre-incubation:

-

Prepare a series of reaction mixtures containing a fixed concentration of SCAD in the reaction buffer.

-

Add varying concentrations of MCPA-CoA to each reaction mixture. Include a control with no MCPA-CoA.

-

Incubate the mixtures at a constant temperature (e.g., 25°C).

-

-

Time-course of Inactivation:

-

At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes) during the pre-incubation, withdraw an aliquot from each reaction mixture.

-

-

Measurement of Residual Activity:

-

Immediately add the aliquot to a cuvette containing the assay mixture (reaction buffer with butyryl-CoA and the electron acceptor).

-

Measure the initial rate of the SCAD-catalyzed reaction by monitoring the reduction of the electron acceptor spectrophotometrically (e.g., at 600 nm for DCPIP).

-

-

Data Analysis:

-

For each concentration of MCPA-CoA, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the corresponding MCPA-CoA concentrations. Fit the data to the following equation for suicide inhibition to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI): kobs = (kinact * [I]) / (KI + [I])

-

Workflow Diagram:

Protocol for Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction, derivatization, and analysis of urinary organic acids, which is essential for diagnosing and studying this compound A toxicity.

Materials:

-

Urine sample

-

Internal standard (e.g., heptadecanoic acid)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a known volume of urine (e.g., 1 mL), add the internal standard.

-

Acidify the urine to pH 1-2 with HCl.

-

Saturate the sample with NaCl.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.

-

Repeat the extraction twice, combining the organic layers.

-

-

Drying and Evaporation:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add the derivatizing agent (BSTFA with TMCS) to the dried extract.

-

Heat the sample (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program to separate the organic acids on the capillary column.

-

Acquire mass spectra in full scan mode to identify the compounds by comparing their retention times and mass fragmentation patterns to a library of known standards.

-

Quantify the identified organic acids by comparing their peak areas to that of the internal standard.

-

Workflow Diagram:

References

- 1. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 4. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jamaican vomiting sickness: a study of two adult cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of ethylmalonic acid in urine of two patients with the vomitting sickness of Jamaica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ackee (Blighia sapida) this compound A toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]

"hypoglycin A and Jamaican vomiting sickness"

An In-depth Technical Guide on Hypoglycin A and Jamaican Vomiting Sickness

Executive Summary

This compound A is a naturally occurring, non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and other plants in the Sapindaceae family.[1][2] Ingestion of this protoxin is the causative agent of Jamaican Vomiting Sickness (JVS), an acute illness characterized by severe hypoglycemia, vomiting, and potentially lethal neurological sequelae.[3][4] The toxicity of this compound A is not direct but results from its metabolic conversion to methylenecyclopropylacetyl-CoA (MCPA-CoA).[2] This metabolite potently inhibits crucial enzymes in the mitochondrial β-oxidation of fatty acids and gluconeogenesis, leading to a rapid depletion of hepatic glycogen (B147801) stores and an inability to maintain glucose homeostasis.[1][5] This guide provides a comprehensive overview of the biochemical mechanisms, clinical presentation, quantitative toxicology, and analytical methodologies associated with this compound A, intended for researchers, toxicologists, and drug development professionals.

Biochemical Profile and Pathophysiology

This compound A, chemically known as L-α-amino-β-(methylenecyclopropyl)propionic acid, is a water-soluble protoxin.[2][6] Its toxicity is contingent upon its metabolic activation within the liver.

Metabolic Activation of this compound A

Once ingested, this compound A undergoes a two-step metabolic conversion to its active toxic form, MCPA-CoA. The process begins with transamination in the cytosol, followed by oxidative decarboxylation within the mitochondria, a pathway analogous to the catabolism of branched-chain amino acids.[1][7]

-

Transamination: this compound A is converted by an aminotransferase to its α-keto acid, methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate).[7]

-

Oxidative Decarboxylation: MCP-pyruvate is subsequently converted by the mitochondrial branched-chain α-keto acid dehydrogenase complex into the highly toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[1][7]

Mechanism of Toxicity

The pathological effects of this compound A are directly attributable to the actions of MCPA-CoA, which disrupts core energy metabolism pathways.

-

Inhibition of β-Oxidation: MCPA-CoA irreversibly inhibits multiple acyl-CoA dehydrogenases, which are critical enzymes for the β-oxidation of fatty acids.[1][3] It forms an irreversible complex with the FAD cofactor necessary for these enzymes, effectively halting the breakdown of fatty acids for energy production.[1] This leads to an accumulation of medium-chain fatty acids in the liver and their excretion in urine.[1][8]

-

Inhibition of Gluconeogenesis: The blockade of fatty acid oxidation prevents the generation of acetyl-CoA and NADH, which are essential activators and cofactors for gluconeogenesis.[3][9] Specifically, acetyl-CoA is a required activator of pyruvate carboxylase, a key enzyme in the gluconeogenic pathway.[3]

-

Glycogen Depletion and Hypoglycemia: With both fatty acid metabolism and gluconeogenesis inhibited, the body becomes entirely dependent on its glycogen stores for energy.[1] These stores are rapidly depleted, leading to profound and often fatal hypoglycemia, as the body is unable to synthesize new glucose.[1][6]

Jamaican Vomiting Sickness: Clinical Aspects

JVS is an acute metabolic syndrome resulting from the ingestion of unripe ackee fruit.[10] The onset of symptoms typically occurs 2 to 6 hours after consumption.[3]

Clinical Presentation

The illness progresses rapidly and is characterized by:

-

Initial Phase: Abdominal discomfort followed by the sudden onset of profuse vomiting.[3][10]

-

Quiescent Phase: A period of apparent recovery may follow the initial gastrointestinal symptoms.[10]

-

Neurological Phase: This is a severe stage marked by profound hypoglycemia, leading to drowsiness, convulsions, coma, and potentially death.[1][10] Children and malnourished individuals are particularly susceptible due to lower glycogen reserves.[3][4]

Laboratory Findings

Diagnosis is primarily based on clinical presentation and a history of ackee consumption.[5] Laboratory tests reveal characteristic metabolic derangements. A retrospective analysis of patients diagnosed with this compound A toxicity identified significant patterns in routine lab tests.[11]

Table 1: Common Laboratory Findings in Patients with Jamaican Vomiting Sickness

| Parameter | Observation | Percentage of Patients Affected | 95% Confidence Interval |

|---|---|---|---|

| Blood Glucose | Profoundly Decreased | Not specified, but is the hallmark | As low as 3 mg/dL reported[4][12] |

| Anion Gap | Significantly Increased | 97% | 24.26 - 29.05 |

| Bicarbonate | Significantly Decreased | 95% | 13.02 - 16.56 |

| Phosphorus | Significantly Increased | 86% | 1.74 - 2.73 |

| AST | Significantly Increased | 79% | 37.97 - 73.06 |

| Lymphocytes (Absolute) | Significantly Decreased | 92% | 7.49 - 12.81 |

Source: Data compiled from a retrospective study of 33 patients.[11]

Quantitative Toxicology and Exposure Data

The concentration of this compound A in ackee fruit is highly dependent on its maturity. The risk of toxicity is directly correlated with the consumption of unripe, unopened fruit.

Table 2: this compound A Concentration in Ackee Fruit (Blighia sapida)

| Fruit Part & Maturity | Concentration (ppm or mg/kg) | Reference(s) |

|---|---|---|

| Unripe Arilli (Edible Part) | >1000 ppm | [1][6][13] |

| Ripe Arilli (Naturally Opened) | <100 ppm (FDA limit) to <0.1 ppm | [1][6][13][14] |

| Unripe Seeds | ~1000 ppm to 8000 mg/kg | [15][16] |

| Ripe Seeds | 106.0 mg/100g (~1060 ppm) | [17] |

Note: ppm (parts per million) is approximately equivalent to mg/kg.

Table 3: Toxicological Data for this compound A

| Parameter | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | 98 mg/kg | [9][18] |

| LD₅₀ | Rat | Intraperitoneal | 97 mg/kg | [9][18] |

| Acute Toxic Dose | Rat (Male) | Oral (in ackee) | 231.19 ± 62.55 mg/kg BW | [19] |

| Acute Toxic Dose | Rat (Female) | Oral (in ackee) | 215.99 ± 63.33 mg/kg BW | [19] |

Note: Fasting has been shown to considerably increase the toxicity of this compound A.[18]

Experimental Protocols for this compound A Analysis

Accurate quantification of this compound A is critical for food safety regulation and clinical diagnosis. Several analytical methods have been developed and validated.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This method is a well-established technique for quantifying this compound A in fruit samples.[14][20]

-

1. Sample Extraction:

-

2. Derivatization:

-

3. Chromatographic Separation:

-

Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

-

Perform gradient elution using a mobile phase system, typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

-

-

4. Detection and Quantification:

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, allowing for the direct measurement of underivatized this compound A in complex biological matrices like urine and plasma.[7][22]

-

1. Sample Preparation:

-

For fruit: Perform an ethanolic extraction as described in Method 1.[22]

-

For urine: Perform a simple "dilute-and-shoot" approach. Dilute the urine sample (e.g., 10 µL) with an appropriate buffer or mobile phase containing an isotopically-labeled internal standard (e.g., L-Leucine-d3).[7][22]

-

For plasma: Perform a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) for cleanup and concentration.[23]

-

-

2. Chromatographic Separation:

-

Inject the prepared sample onto a mixed-mode or HILIC column capable of retaining the polar, underivatized amino acid.[22]

-

Use an appropriate gradient elution program.

-

-

3. Mass Spectrometric Detection:

-

Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard to ensure accurate identification and quantification. For example, the urinary metabolite MCPA-Gly can be quantified using the transition m/z 170.1 → 74.1.[7]

-

-

4. Quantification:

-

Calculate the analyte concentration based on the response ratio of the analyte to the internal standard against a calibration curve.[7]

-

Treatment and Management of JVS

There is no specific antidote for this compound A poisoning.[4] Treatment is primarily supportive and aimed at correcting the life-threatening hypoglycemia and associated metabolic disturbances.[5][10]

-

Glucose Administration: Rapid administration of intravenous (IV) dextrose is the cornerstone of treatment to correct hypoglycemia.[4][10]

-

Supportive Care: Management includes fluid and electrolyte replacement to combat dehydration from vomiting.[24]

-

Symptomatic Treatment: Antiemetics may be used to control vomiting, and anti-seizure medications are administered if convulsions occur.[25]

-

Monitoring: Close monitoring of blood glucose levels, electrolytes, and vital signs in an intensive care setting is crucial.[4]

With prompt and aggressive supportive care, particularly the correction of hypoglycemia, the prognosis is generally favorable.[4] However, untreated cases have a high mortality rate.[4][5]

References

- 1. This compound A - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Orphanet: Acute ackee fruit intoxication [orpha.net]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jamaican vomiting sickness: a study of two adult cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fortunejournals.com [fortunejournals.com]

- 12. Toxic Hypoglycemic Syndrome -- Jamaica, 1989-1991 [cdc.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. fda.gov [fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Studies of the action of this compound-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Method validation study of this compound A determination in ackee fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fda.gov [fda.gov]

- 23. Quantification of this compound A and Methylenecyclopropylglycine in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. checkorphan.org [checkorphan.org]

- 25. Jamaican Vomiting Sickness: Causes, Treatment and Prevention [ajamaicaexperience.com]

The Discovery, Isolation, and Toxicological Significance of Hypoglycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a non-proteinogenic amino acid found predominantly in the unripe arils of the ackee fruit (Blighia sapida), is the causative agent of Jamaican Vomiting Sickness, a severe and often fatal hypoglycemic encephalopathy. This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of this compound A. It includes detailed experimental protocols for its extraction, purification, and quantification, along with a summary of its toxicological data. Furthermore, this guide illustrates the key biochemical pathways affected by this toxin and outlines the experimental workflows for its study, aiming to serve as a valuable resource for researchers in toxicology, natural products chemistry, and drug development.

Introduction: A Historical Perspective

The story of this compound A is intrinsically linked to the history of Jamaican Vomiting Sickness, a mysterious and devastating illness that plagued Jamaica for centuries. The association between the consumption of unripe ackee fruit and the onset of the sickness was first noted in the late 19th and early 20th centuries.[1] However, it was not until the mid-20th century that the toxic principle was identified. In 1954, Hassall and his colleagues successfully isolated two crystalline compounds from the unripe ackee fruit, which they named this compound A and this compound B due to their potent hypoglycemic effects.[1] This discovery marked a pivotal moment in understanding the etiology of Jamaican Vomiting Sickness and paved the way for further research into the toxin's unique chemical structure and mode of action.

This compound A is a naturally occurring amino acid derivative, chemically identified as L-α-amino-β-(methylenecyclopropyl)propionic acid. It is also found in the seeds of the box elder tree (Acer negundo) and in other plants of the Sapindaceae family. The concentration of this compound A is highest in the unripe fruit and decreases significantly as the fruit ripens and opens naturally on the tree, rendering the ripe aril safe for consumption.[1]

Physicochemical Properties and Structure

This compound A is a water-soluble, neutral amino acid. Its unique structure, featuring a methylenecyclopropyl group, is central to its biological activity. The structure of this compound A was elucidated in the years following its discovery, and its absolute configuration has been confirmed through chemical synthesis.

Table 1: Physicochemical Properties of this compound A

| Property | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molar Mass | 141.17 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | (2S)-2-amino-3-(methylenecyclopropyl)propanoic acid |

| CAS Number | 156-56-9 |

Isolation and Purification of this compound A from Blighia sapida

The isolation of this compound A from its natural source is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures.

Experimental Protocol: Isolation and Purification

3.1. Materials and Reagents

-

Unripe ackee fruit (arils)

-

0.5 N Hydrochloric acid (HCl)

-

Amberlite IR-45 ion-exchange resin (or equivalent weak anion exchange resin)

-

0.4 M Ammonium (B1175870) acetate (B1210297) buffer, pH 9.4

-

0.4 M Ammonium acetate buffer, pH 12.7

-

Ninhydrin (B49086) solution (0.4%)

-

Rotary evaporator

-

Centrifuge

-

Chromatography column

3.2. Extraction

-

Homogenize 100 g of fresh, unripe ackee arils with 200 mL of 80% ethanol in a blender.

-

Strain the homogenate through several layers of cheesecloth to remove solid debris.

-

Centrifuge the resulting extract at 3000 x g for 15 minutes to pellet any remaining fine particles.

-

Decant the supernatant and extract it twice with equal volumes of toluene to remove lipids. Discard the toluene layers.

-

Reduce the volume of the ethanolic extract to approximately 20 mL using a rotary evaporator at a temperature not exceeding 50°C.

-

Acidify the concentrated extract by adding 1 mL of 0.5 N HCl.

3.3. Ion-Exchange Chromatography

-

Prepare a chromatography column (e.g., 2.5 cm x 30 cm) with a slurry of Amberlite IR-45 resin, pre-equilibrated with deionized water.

-

Carefully load the acidified extract onto the column.

-

Wash the column with 200 mL of deionized water to remove unbound compounds.

-

Elute the column with 200 mL of 0.4 M ammonium acetate buffer (pH 9.4). Collect fractions of 10 mL.

-

Monitor the fractions for the presence of amino acids by adding a few drops of ninhydrin solution to a small aliquot of each fraction and heating. A purple color indicates the presence of amino acids. Pool the positive fractions.

-

Subsequently, elute the column with 200 mL of 0.4 M ammonium acetate buffer (pH 12.7) to elute any remaining compounds. Again, collect and monitor fractions with ninhydrin.

-

Combine all ninhydrin-positive fractions and reduce the volume significantly using a rotary evaporator.

-

The resulting concentrated solution contains partially purified this compound A and can be further purified by recrystallization or preparative HPLC if necessary.

Caption: Workflow for the isolation of this compound A from unripe ackee fruit.

Quantitative Analysis of this compound A

Accurate quantification of this compound A is crucial for food safety and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC with Pre-Column Derivatization

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Extract this compound A from the sample matrix (e.g., ackee arils) using 80% ethanol as described in the isolation protocol.

-

Derivatization:

-

Take a known volume of the extract and dry it under a stream of nitrogen.

-

Reconstitute the residue in a coupling buffer (e.g., methanol:water:triethylamine, 2:2:1 v/v/v).

-

Add a solution of phenylisothiocyanate (PITC) in a similar solvent mixture (7:1:1:1 v/v/v/v methanol:water:triethylamine:PITC).

-

Allow the reaction to proceed at room temperature for 20 minutes.

-

Dry the derivatized sample under nitrogen and reconstitute in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M ammonium acetate, pH 6.8.

-

Mobile Phase B: Acetonitrile/Methanol/Water (44:10:46 v/v/v) with 0.1 M ammonium acetate.

-

Gradient: A linear gradient from 100% A to 50% A over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Quantification: Based on a calibration curve prepared with derivatized this compound A standards.

-

LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and specificity for the detection of this compound A, often without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Homogenize 3 g of the sample with 20 mL of 80% ethanol.

-

Centrifuge the mixture and dilute an aliquot of the supernatant with the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: Mixed-mode column (e.g., Acclaim™ Trinity™ Q1, 3 µm, 3.0 x 100 mm).

-

Mobile Phase A: 5 mM ammonium formate (B1220265) in 10:90 water:acetonitrile.

-

Mobile Phase B: 50 mM ammonium formate in 30:70 water:acetonitrile.

-

Gradient: A step gradient to increase the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: m/z 142.1 → 83.1

-

Qualifier: m/z 142.1 → 55.1

-

-

Quantification: Using an internal standard (e.g., ¹³C₆-Leucine) and a calibration curve.

-

Mechanism of Action and Toxicity

This compound A itself is a protoxin, meaning it is not toxic until it is metabolized in the body. The primary mechanism of toxicity involves the inhibition of key enzymes in fatty acid metabolism and gluconeogenesis.

Upon ingestion, this compound A is metabolized by transamination and oxidative decarboxylation to its active toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA then exerts its toxic effects by irreversibly inhibiting several acyl-CoA dehydrogenases, which are crucial for the β-oxidation of fatty acids. This inhibition leads to an accumulation of fatty acids and a severe depletion of cellular energy reserves. Consequently, the body's ability to produce glucose via gluconeogenesis is impaired, leading to profound hypoglycemia.

Caption: The metabolic pathway leading to the toxic effects of this compound A.

Quantitative Toxicity Data

The toxicity of this compound A has been primarily studied in animal models. The lethal dose can vary depending on the nutritional status of the individual, with malnourished individuals being more susceptible.

Table 2: Acute Toxicity of this compound A in Rats

| Route of Administration | LD₅₀ (mg/kg body weight) | Reference |

| Oral | 98 | Feng & Patrick (1958) |

| Intraperitoneal | 97 | Feng & Patrick (1958) |

Table 3: Concentration of this compound A in Ackee Fruit

| Fruit Maturity | Concentration (mg/100g fresh weight) | Reference |

| Unripe (uncooked) | 124.4 ± 6.7 | Blake et al. (2006) |

| Ripe (uncooked) | 6.4 ± 1.1 | Blake et al. (2006) |

| Unripe Seed (uncooked) | 142.8 ± 8.8 | Blake et al. (2006) |

| Ripe Seed (uncooked) | 106.0 ± 5.4 | Blake et al. (2006) |

Clinical Manifestations of this compound A Toxicity

The clinical presentation of Jamaican Vomiting Sickness typically begins 2 to 6 hours after the ingestion of unripe ackee. The symptoms include:

-

Severe vomiting and abdominal pain

-

Profuse sweating

-

Drowsiness and lethargy

-

Profound hypoglycemia, often leading to seizures and coma

-

In severe cases, death can occur within 24 to 48 hours.

Treatment is primarily supportive and focuses on the correction of hypoglycemia through intravenous glucose administration and management of electrolyte imbalances.

Conclusion

The discovery and characterization of this compound A represent a significant chapter in the fields of natural product chemistry and toxicology. Understanding its mechanism of action has not only been crucial for public health in regions where ackee is consumed but also provides a valuable model for studying metabolic disorders related to fatty acid oxidation. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this fascinating and potent natural toxin, with potential applications in the development of novel therapeutic agents and a deeper understanding of fundamental biochemical pathways.

References

An In-depth Technical Guide to Hypoglycin A: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoglycin A is a naturally occurring, non-proteinogenic amino acid that acts as a potent protoxin.[1] Found predominantly in the unripe arils and seeds of the ackee fruit (Blighia sapida), as well as in the seeds of the box elder tree (Acer negundo) and lychee (Litchi chinensis), it is the causative agent of Jamaican Vomiting Sickness (JVS).[1][2][3] This condition is characterized by severe hypoglycemia resulting from the disruption of key metabolic pathways.[3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, biological activity, and analytical methodologies related to this compound A.

Molecular Structure and Chemical Properties

This compound A, chemically known as L-ɑ-amino-β-methylenecyclopropyl propionic acid, is an amino acid derivative with a unique cyclopropyl (B3062369) structure.[2] Its molecular formula is C₇H₁₁NO₂.[3] The presence of the strained cyclopropane (B1198618) ring and the methylene (B1212753) group contributes to its chemical reactivity and toxicity after metabolic activation.[1]

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[(1R)-2-methylidenecyclopropyl]propanoic acid | [4] |

| Molecular Formula | C₇H₁₁NO₂ | [3][4] |

| Molar Mass | 141.17 g/mol | [4] |

| CAS Number | 156-56-9 | [4] |

| Melting Point | 282 °C (540 °F; 555 K) | [1] |

| Water Solubility | Water-soluble | [3] |

Biological Properties and Mechanism of Action

This compound A itself is not the toxic agent but a protoxin that requires metabolic activation in the liver to exert its effects.[1][5] The primary mechanism of toxicity involves the irreversible inhibition of crucial enzymes involved in fatty acid β-oxidation and gluconeogenesis.[1][6]

Metabolic Activation of this compound A

Upon ingestion, this compound A undergoes metabolic activation to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA).[3][6] This two-step process begins with deamination to methylenecyclopropylpyruvate, followed by conversion to MCPA-CoA.[3][7]

Caption: Metabolic activation pathway of this compound A.

Inhibition of Fatty Acid β-Oxidation

MCPA-CoA is a potent inhibitor of several acyl-CoA dehydrogenases, which are critical for the breakdown of fatty acids.[5] It forms an irreversible complex with the FAD cofactor of these enzymes, effectively halting β-oxidation.[1] This leads to an accumulation of fatty acids and their intermediates, and a severe depletion of cellular energy reserves (ATP).[5]

Caption: Inhibition of fatty acid β-oxidation by MCPA-CoA.

Impairment of Gluconeogenesis

The disruption of fatty acid metabolism by MCPA-CoA also indirectly but severely impairs gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[5] This is a critical pathway for maintaining blood glucose levels during fasting. The lack of ATP and acetyl-CoA from β-oxidation inhibits key gluconeogenic enzymes. This dual blockade of energy production from fats and glucose synthesis leads to profound hypoglycemia.[1][5]

Toxicity

The toxicity of this compound A is dose-dependent and is significantly increased in a fasting state.[8] Ingestion of unripe ackee fruit, which can contain over 1000 ppm of this compound A, can be fatal.[2][6] As the fruit ripens, the concentration of this compound A drops to less than 0.1 ppm, rendering it safe for consumption.[2][6]

| Organism | Route of Administration | LD50 | Reference |

| Rat | Oral | 98 mg/kg | [4][8] |

| Rat | Intraperitoneal | 97 mg/kg | [4][8] |

Experimental Protocols

Extraction and Quantification of this compound A from Plant Material

This protocol is adapted from methods used for the analysis of this compound A in ackee fruit and other plant tissues.[9][10]

Methodology:

-

Sample Preparation: Homogenize a known weight (e.g., 2.5 g) of the plant material (e.g., ackee arils, seeds) in 80% ethanol-water.[10]

-

Extraction: Centrifuge the homogenate to pellet solid debris.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[10]

-

Derivatization (Optional but recommended for HPLC with UV detection):

-

The aqueous extract can be derivatized with phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) to form a chromophoric derivative that can be detected by UV-Vis detectors.[10]

-

-

Analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

HPLC: Use a reverse-phase C18 column. The mobile phase can be a gradient of acetonitrile (B52724) and water. Detection is typically performed using a UV detector.

-

LC-MS/MS: This method offers higher sensitivity and specificity and does not always require derivatization.[9] It allows for the direct detection and quantification of this compound A and its metabolites.

-

Caption: Workflow for this compound A extraction and analysis.

Analysis of this compound A Metabolites in Urine

This protocol is based on methods for detecting this compound A metabolites like methylenecyclopropylacetyl-glycine (MCPA-Gly) in urine samples.[7]

Methodology:

-

Sample Collection: Collect a urine sample.

-

Sample Preparation:

-

Dilute the urine sample with a suitable solvent, such as 5% methanol (B129727) in water.[11]

-

For quantitative analysis, an isotope-labeled internal standard of the metabolite of interest should be added.[7]

-

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Conclusion

This compound A remains a significant natural toxin of interest to researchers in toxicology, metabolism, and drug development. Its unique chemical structure and potent inhibition of fatty acid metabolism make it a valuable tool for studying metabolic pathways. Understanding its mechanism of action and having reliable analytical methods for its detection are crucial for public health and for advancing our knowledge of cellular metabolism. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this fascinating and dangerous compound.

References

- 1. This compound A - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|For Research Applications [benchchem.com]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins this compound A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of the action of this compound-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. madbarn.com [madbarn.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Toxicology of Hypoglycin A in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoglycin A, a naturally occurring amino acid protoxin found in the unripe arils of the ackee fruit (Blighia sapida) and seeds of the box elder tree (Acer negundo), is the causative agent of Jamaican Vomiting Sickness, a serious and often fatal illness characterized by severe hypoglycemia and metabolic derangements.[1] Understanding the toxicological profile of this compound A is critical for public health, clinical management, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the toxicology of this compound A in various animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and metabolic diseases.

Introduction

This compound A is a protoxin that, upon ingestion, is metabolized to the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA).[1] This metabolite is a potent and irreversible inhibitor of several key enzymes involved in fatty acid β-oxidation and the metabolism of certain amino acids. The disruption of these fundamental metabolic pathways leads to the hallmark clinical and biochemical features of this compound A toxicity, including profound hypoglycemia, vomiting, lethargy, and in severe cases, coma and death.[2][3] Animal models, particularly rodents, have been instrumental in elucidating the mechanisms of this compound A toxicity and for determining key toxicological parameters.

Quantitative Toxicological Data

The toxicity of this compound A varies between species and is significantly influenced by factors such as nutritional status, with fasting animals exhibiting increased sensitivity.[2] The following tables summarize the key quantitative toxicological data for this compound A in rat models.

Table 1: Acute Toxicity of this compound A in Rats

| Parameter | Species/Strain | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 98 mg/kg | [2][4] |

| LD50 | Rat | Intraperitoneal | 97 mg/kg | [2][4] |

| Acute Toxic Dose | Sprague-Dawley Rat (Male) | Oral (in diet) | 231.19 ± 62.55 mg/kg | [5] |

| Acute Toxic Dose | Sprague-Dawley Rat (Female) | Oral (in diet) | 215.99 ± 63.33 mg/kg | [5] |

Table 2: Sub-chronic Toxicity of this compound A in Rats

| Parameter | Species/Strain | Route of Administration | Value | Reference |

| Maximum Tolerated Dose (MTD) | Sprague-Dawley Rat (Male & Female) | Oral (in diet) | 1.50 ± 0.07 mg/kg/day | [5] |

Table 3: Key Biochemical Manifestations in Animal Models

| Parameter | Animal Model | Effect | Magnitude of Change | Reference |

| Blood Glucose | Rat | Decrease (Hypoglycemia) | Dose-dependent | [2][4] |

| Liver Glycogen (B147801) | Rat | Depletion | Precedes hypoglycemia | [2][4] |

| Urinary Dicarboxylic Acids | Rat | Increase | 70 to 1000 times higher than normal | |

| Urinary Short-chain Fatty Acids | Rat | Increase | Up to 300 times higher than normal | |

| Butyryl-CoA Dehydrogenase Activity (Liver) | Rat | Inhibition | 80-95% | |

| Decanoyl-CoA Dehydrogenase Activity (Liver) | Rat | Inhibition | 80-95% |

Mechanisms of Toxicity

The toxicity of this compound A is a multi-step process that begins with its metabolic activation and culminates in the widespread disruption of cellular energy metabolism.

Metabolic Activation of this compound A

This compound A itself is not the ultimate toxic species. Following ingestion, it undergoes a two-step metabolic activation process, primarily in the liver.

Inhibition of Fatty Acid β-Oxidation and Amino Acid Catabolism

The primary molecular target of MCPA-CoA is a class of mitochondrial enzymes known as acyl-CoA dehydrogenases. These enzymes are critical for the breakdown of fatty acids to produce acetyl-CoA, a key substrate for the Krebs cycle and cellular energy production. MCPA-CoA also inhibits enzymes involved in the catabolism of branched-chain amino acids.

Impairment of Gluconeogenesis and Induction of Hypoglycemia

The inhibition of fatty acid β-oxidation has a profound secondary effect on glucose homeostasis. The lack of acetyl-CoA production from fatty acids leads to a depletion of ATP and reducing equivalents (NADH and FADH2), which are essential for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. This impairment of gluconeogenesis, coupled with the depletion of hepatic glycogen stores, results in severe hypoglycemia.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound A toxicology in animal models.

Induction of this compound A Toxicity in Rats (Oral Gavage)

This protocol describes the acute administration of this compound A to rats via oral gavage.

-

Animals: Male or female Sprague-Dawley or Wistar rats, 8-10 weeks old, weighing 200-250g. Animals should be housed individually with ad libitum access to food and water, unless fasting is a component of the experimental design.

-

Dosing Solution Preparation:

-

Pure this compound A should be dissolved in sterile water for injection or 0.9% saline.

-

The concentration of the dosing solution should be calculated based on the desired dose (e.g., mg/kg) and the average body weight of the animals. A typical dosing volume is 5-10 mL/kg.

-

The solution should be freshly prepared on the day of dosing and protected from light.

-

-

Administration:

-

Animals are gently restrained.

-

A flexible or rigid gavage needle of appropriate size is attached to a syringe containing the dosing solution.

-

The gavage needle is carefully inserted into the esophagus, and the solution is administered slowly.

-

-

Monitoring:

-

Animals should be closely monitored for clinical signs of toxicity, including vomiting, lethargy, ataxia, and seizures, at regular intervals for at least 24 hours post-dosing.

-

Blood glucose levels should be monitored at baseline and at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) using a handheld glucometer.

-

Blood and Tissue Collection for Analysis

This protocol outlines the procedures for collecting blood and tissues for biochemical and histopathological evaluation.

-

Blood Collection:

-

Blood can be collected via the tail vein, saphenous vein, or by cardiac puncture under terminal anesthesia.

-

For plasma, blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged at 2000 x g for 15 minutes at 4°C.

-

For serum, blood is collected in tubes without anticoagulant and allowed to clot before centrifugation.

-

Plasma and serum samples should be stored at -80°C until analysis.

-

-

Tissue Collection (Necropsy):

-

At the end of the experiment, animals are euthanized according to approved protocols.

-

A gross pathological examination of all major organs should be performed.

-

The liver and kidneys should be excised.

-

For histopathology, a portion of each organ is fixed in 10% neutral buffered formalin.

-

For biochemical analysis, tissue samples are snap-frozen in liquid nitrogen and stored at -80°C.

-

Quantification of this compound A and Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of this compound A and its metabolites in biological matrices.

-

Sample Preparation:

-

Plasma samples (50-100 µL) are mixed with an internal standard and a protein precipitation solvent (e.g., acetonitrile) in a 1:3 ratio.

-

Tissue samples are first homogenized in a suitable buffer before protein precipitation.

-